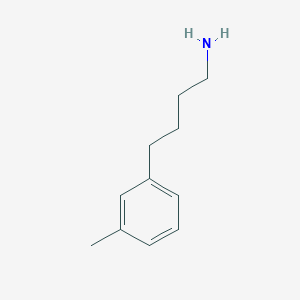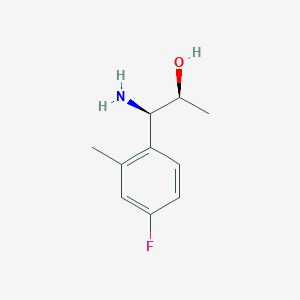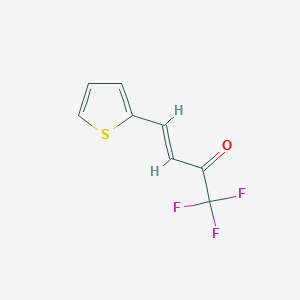
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one is an organic compound with the molecular formula C8H5F3OS It is characterized by the presence of a trifluoromethyl group and a thienyl group attached to a butenone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one typically involves the reaction of 2-thiophenecarboxaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thienyl group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4,4-Trifluoro-1-(2-thienyl)-1,3-butanedione
- 2-Thenoyltrifluoroacetone
- 1,1,1-Trifluoro-5-thiophen-2-ylpentane-2,4-dione
Uniqueness
1,1,1-Trifluoro-4-(2-thienyl)but-3-en-2-one is unique due to its specific combination of a trifluoromethyl group and a thienyl group attached to a butenone backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H5F3OS |
|---|---|
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
(E)-1,1,1-trifluoro-4-thiophen-2-ylbut-3-en-2-one |
InChI |
InChI=1S/C8H5F3OS/c9-8(10,11)7(12)4-3-6-2-1-5-13-6/h1-5H/b4-3+ |
InChI-Schlüssel |
PLFWJGKAWSDIQO-ONEGZZNKSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=C/C(=O)C(F)(F)F |
Kanonische SMILES |
C1=CSC(=C1)C=CC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


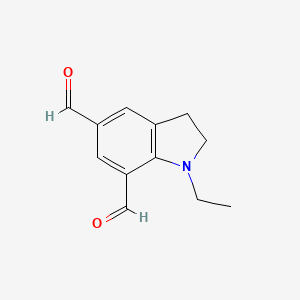

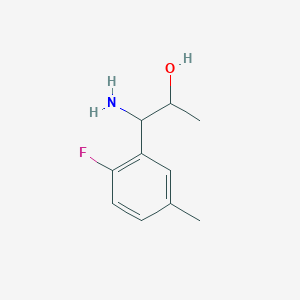
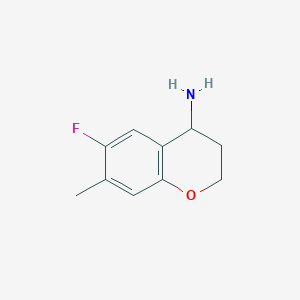
![1-Amino-1-[4-(methylethyl)phenyl]propan-2-OL](/img/structure/B13042189.png)
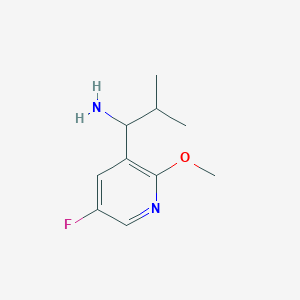
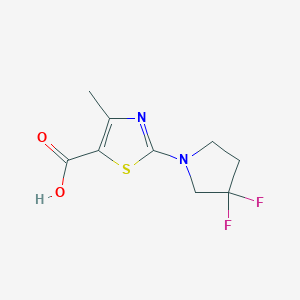
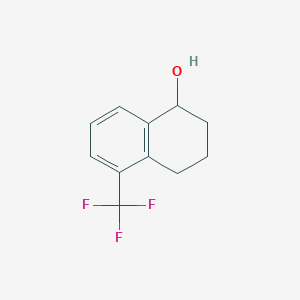
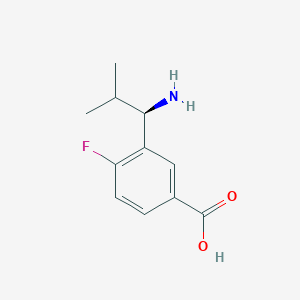

![methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B13042215.png)
![(1R)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13042225.png)
